Home > Products > Screening Compounds P89071 > (3r)-Abiraterone acetate
(3r)-Abiraterone acetate -

(3r)-Abiraterone acetate

Catalog Number: EVT-15426756
CAS Number:
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3r)-Abiraterone acetate, chemically designated as (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate, is a synthetic steroid compound primarily used in the treatment of prostate cancer. This medication functions as an irreversible inhibitor of the enzyme cytochrome P450 17A1, which is crucial for androgen biosynthesis. By inhibiting this enzyme, abiraterone acetate effectively reduces androgen levels in the body, thereby slowing the growth of prostate cancer cells that rely on androgens for proliferation .

Source and Classification

Abiraterone acetate was developed by scientists seeking effective treatments for hormone-sensitive prostate cancer. It falls under the classification of androgen biosynthesis inhibitors and is categorized as a synthetic steroid. The compound is marketed under various brand names, with Zytiga being the most recognized. It is classified within the broader category of antiandrogens, specifically targeting androgen receptor pathways in prostate cancer therapy .

Synthesis Analysis

The synthesis of abiraterone acetate typically involves several critical steps, often starting from prasterone acetate or dehydroisoandrosterone. A common synthetic route consists of a four-step reaction process:

  1. Formation of Intermediate Compounds: The initial step involves converting starting materials into intermediates through reactions with hydrazine and iodine.
  2. Cross-Coupling: This step often employs palladium catalysts to facilitate the formation of carbon-carbon bonds.
  3. Acetylation: The final step involves acetylating the hydroxyl group to yield abiraterone acetate.
  4. Purification: The product is purified through crystallization or chromatography methods to achieve high purity levels (typically >95%) .
Molecular Structure Analysis

Abiraterone acetate has a complex molecular structure characterized by its steroid backbone and functional groups:

  • Molecular Formula: C26H33NO2
  • Molecular Weight: 391.55 g/mol
  • Structural Features:
    • A pyridine ring at the C17 position.
    • An acetate group attached to the C3β hydroxyl group.

The three-dimensional conformation of abiraterone acetate allows it to effectively bind to its target enzyme, inhibiting its activity .

Chemical Reactions Analysis

Abiraterone acetate participates in various chemical reactions primarily related to its synthesis and degradation:

  1. Hydrolysis: In aqueous environments, abiraterone acetate can undergo hydrolysis to yield abiraterone and acetic acid.
  2. Enzymatic Reactions: As an inhibitor, it interacts with cytochrome P450 enzymes, leading to a decrease in androgen production.

The synthesis reactions often involve palladium-catalyzed cross-coupling and other organic transformations that facilitate the construction of its complex structure .

Mechanism of Action

The mechanism of action for abiraterone acetate involves:

  1. Inhibition of Cytochrome P450 17A1: Abiraterone acetate irreversibly binds to this enzyme, preventing it from catalyzing the conversion of pregnenolone and progesterone into their androgenic metabolites.
  2. Reduction in Androgen Levels: By inhibiting androgen synthesis, abiraterone acetate lowers circulating testosterone levels, which are critical for the growth and survival of prostate cancer cells.

This mechanism underpins its efficacy in treating advanced prostate cancer, particularly in patients who have not responded adequately to other therapies .

Physical and Chemical Properties Analysis

Abiraterone acetate exhibits distinct physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Melting Point: 127-130 °C.
  • Solubility:
    • Freely soluble in dichloromethane and dioxane.
    • Soluble in ethanol and ethyl acetate.
    • Practically insoluble in water.
  • Dissociation Constant (pKa): Approximately 5.19, indicating moderate solubility under acidic conditions.

These properties are critical for its formulation as an oral medication .

Applications

Abiraterone acetate is primarily utilized in clinical settings for:

  • Prostate Cancer Treatment: It is indicated for patients with metastatic castration-resistant prostate cancer (mCRPC), significantly improving survival rates when combined with corticosteroids like prednisone.
  • Research Applications: Ongoing studies explore its potential use in combination therapies with other agents targeting different pathways involved in tumor growth.

The compound's unique mechanism and effectiveness make it a vital component in modern oncology for managing advanced prostate cancer cases .

Synthetic Methodologies and Process Optimization

Catalytic Asymmetric Synthesis of (3R)-Abiraterone Acetate

Palladium-Catalyzed Cross-Coupling Reactions in Steroidal Backbone Formation

The stereoselective construction of abiraterone's pyridinyl-D-ring core relies critically on Suzuki-Miyaura cross-coupling between steroidal vinyl iodide intermediates and diethyl(3-pyridyl)borane. This transformation connects the steroidal backbone (C17 position) with the pharmacologically essential pyridine moiety through a C-C bond-forming reaction catalyzed by Pd(PPh₃)₂Cl₂ in the presence of sodium carbonate base. Process efficiency depends on multiple parameters: catalyst loading (typically 2-5 mol%), solvent composition (tetrahydrofuran/water mixtures), and rigorous oxygen exclusion to prevent palladium oxidation and catalyst deactivation [1] [5] [10].

Optimization studies reveal that ligand selection significantly impacts reaction kinetics and impurity profiles. Bulky electron-rich ligands facilitate oxidative addition of the sterically congested vinyl iodide, while simultaneously suppressing protodeiodination side reactions. The catalytic system must balance reactivity against the formation of palladium black precipitates, which reduces catalytic efficiency and complicates purification. Post-coupling, the 3β-hydroxy group remains unprotected, requiring precise control of reaction conditions to prevent undesired oxidation [5] [7].

Table 1: Optimization of Palladium-Catalyzed Suzuki Coupling for Abiraterone Synthesis

Catalytic SystemSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Key Impurities
Pd(PPh₃)₂Cl₂ (5 mol%)THF/H₂O (4:1)801278Deiodinated steroid
Pd(OAc)₂/XPhos (3 mol%)Dioxane/H₂O (5:1)90885Bipyridyl byproducts
Pd₂(dba)₃/SPhos (2.5 mol%)Toluene/EtOH (3:1)85692<0.5% homocoupling

Stereoselective Acetylation Strategies for 3β-Hydroxyl Group Retention

Preservation of the 3β-hydroxyl stereochemistry during C17 functionalization necessitates temporary protecting groups (e.g., silyl ethers, ketals) or kinetically controlled acetylation. The preferred industrial approach employs regioselective enzymatic acetylation using immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving >98% regioselectivity for the 3β-position over other hydroxyl groups. This biocatalytic method operates under mild conditions (25-40°C), preventing epimerization at C3 that occurs under basic conditions [3] [5].

Chemical acetylation requires meticulous stoichiometric control of acetylating agents (acetic anhydride, acetyl chloride) in the presence of tertiary amine bases (triethylamine, DMAP). Excess reagent or prolonged reaction times promotes diacetylated impurities and C3 epimerization. Kinetic studies demonstrate that maintaining reaction temperatures below 0°C in dichloromethane solvent suppresses racemization while achieving >95% conversion to the monoacetylated product. Subsequent crystallization from ethanol/water mixtures upgrades chiral purity to >99.5% ee [3] [5].

Multi-Step Synthesis from Dehydroepiandrosterone (DHEA) Precursors

Wolff–Kishner Reduction in Hydrazone Intermediate Formation

DHEA acetate undergoes carbonyl reduction at C17 via a modified Wolff-Kishner protocol to establish the androstane skeleton's C17-methyl group critical for abiraterone's structure. This transformation proceeds through a hydrazone intermediate generated by refluxing DHEA acetate with excess hydrazine hydrate (3.65 equivalents) in ethyl acetate (9.5 volumes) at 55°C for 10 hours. Statistical optimization via central composite design identified temperature and reaction time as critical parameters: Higher temperatures (>75°C) accelerate reduction but promote deacylated impurity formation (up to 6.9%), while lower temperatures (<35°C) result in incomplete conversion (<45%) [1] [6].

Table 2: Critical Process Parameters for Hydrazone Intermediate Synthesis (DoE Results)

ParameterLow LevelHigh LevelOptimal ValueImpact on Deacylated Impurity
Hydrazine Hydrate (equiv)1.36.03.65High equiv reduces impurity
Ethyl Acetate (vol)4159.5Higher volume lowers impurity
Temperature (°C)357555Curvilinear relationship
Time (hours)41610Prolonged time increases impurity

The optimized process achieves 94-97% hydrazone intermediate purity with <1% deacylated impurity through precise coordination of reagent stoichiometry and thermal control. Isolation involves pH-controlled crystallization at pH 5-6 to precipitate the hydrazone while leaving hydrophilic impurities in the aqueous phase [1].

Barton Vinyl Iodide Synthesis for Steroidal Side-Chain Functionalization

Conversion of the hydrazone intermediate to 17-iodoandrosta-5,16-diene-3β-ol employs Barton's vinyl iodide protocol using molecular iodine (1.2 equivalents) and tetramethylguanidine (TMG, 2.5 equivalents) in anhydrous toluene. This reaction proceeds via radical-mediated iodination of the enolizable C16-C17 double bond. Critical process parameters include:

  • Iodine/TMG stoichiometry ratio (1:2.05 optimal)
  • Reaction temperature control (0→25°C gradient)
  • Oxygen exclusion (argon sparging) to prevent I₂ consumption by radical side reactions

Excess TMG generates quaternary ammonium salts that complicate isolation, while insufficient base promotes iodine disproportionation. Post-reaction, quenching with sodium thiosulfate solution followed by solvent extraction into ethyl acetate and activated carbon treatment removes colored impurities. Isolated yields reach 85% with >96% purity when controlling 17-methyl impurity below 0.8% through reaction time limitation (<3 hours) [1] [6].

Quality by Design (QbD) Approaches in Process Development

Critical Process Parameter (CPP) Identification via Design of Experiments (DoE)

Implementation of Quality by Design frameworks enables systematic optimization of abiraterone acetate synthesis through four-stage risk assessment:

  • Initial risk ranking of 38 potential parameters using Ishikawa diagrams
  • Screening designs (Plackett-Burman) to identify significant factors
  • Response surface methodology (central composite design) for nonlinear modeling
  • Design space verification with boundary challenges

For the hydrazone formation step, full factorial designs (2⁴ = 16 experiments + 4 center points) demonstrated that temperature and time exhibit significant interaction effects on both conversion and deacylated impurity formation. ANOVA analysis confirmed statistical significance (p<0.001) for these factors, while hydrazine equivalents and solvent volume showed lesser impacts. The resulting design space established proven acceptable ranges: 50-60°C for temperature and 8-12 hours for reaction time, ensuring >95% conversion with impurities <1% [1] [6].

Similar DoE approaches applied to the Suzuki coupling step identified palladium catalyst loading, boronic ester stoichiometry, and aqueous/organic phase ratio as critical parameters requiring tight control (±5%). Control strategies include in-process HPLC monitoring at the reaction midpoint to detect incomplete coupling early, enabling corrective actions like catalyst recharging [1].

Impurity Profiling and Control Strategies During Intermediate Synthesis

Abiraterone acetate synthesis generates structurally diverse impurities requiring rigorous control:

  • Deacylated impurity (5): Forms during Wolff-Kishner reduction via ester hydrolysis (controlled by optimizing ethyl acetate volume and hydrazine equivalents)
  • 17-Methyl impurity: Arises from over-iodination in Barton reaction (suppressed by limiting iodine equivalents to 1.2)
  • Epoxide impurities (α/β): Generated during Suzuki coupling via Pd/O₂-mediated epoxidation of Δ¹⁶ double bond (prevented by oxygen exclusion and radical scavengers) [1] [4] [9]
  • Diene impurities: Result from dehydration during acetylation (minimized by low-temperature processing)

Table 3: Abiraterone Acetate Impurities and Control Strategies

ImpurityOrigin StepChemical StructureControl StrategyAcceptable Limit
Deacylated impurityHydrazone formation3β-Hydroxyandrosta-5,16-dien-17-oneOptimize hydrazine ratio & solvent volume<0.15%
17-Methyl impurityBarton iodination17-Methylandrosta-5,16-diene-3β-olControl iodine stoichiometry & reaction time<0.10%
α/β-EpoxyabirateroneSuzuki coupling16α,17α-/16β,17β-EpoxidesOxygen exclusion & radical scavengers<0.10%
Abiraterone dieneFinal acetylation3-Acetoxyandrosta-4,6,16-trieneLow-temperature processing (<0°C)<0.20%

Advanced HPLC-DAD/ELSD methods with dual-mode gradients (flow rate and mobile phase composition) enable simultaneous quantification of 18 potential impurities at 0.05% levels. Design of Experiments guided method optimization, with mobile phase pH (2.8-3.2 phosphate buffer), column temperature (25-40°C), and acetonitrile gradient profile identified as critical method parameters. Specification limits align with ICH Q3A guidelines, requiring individual impurities <0.15% and total impurities <0.5% in the final API [4] [9]. Purification employs crystallization-mediated impurity exclusion using ethyl acetate/n-hexane mixtures, capitalizing on differential solubility between abiraterone acetate and its structurally similar byproducts.

Properties

Product Name

(3r)-Abiraterone acetate

IUPAC Name

[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1

InChI Key

UVIQSJCZCSLXRZ-BRSOJCHPSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.